methyl (E)-4-amino-4-oxobut-2-enoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-4-amino-4-oxobut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H2,6,7)/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVPVYUTTNLIEE-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6971-10-4 | |
| Record name | Methyl (2E)-4-amino-4-oxo-2-butenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006971104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC19672 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19672 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl (2E)-4-amino-4-oxo-2-butenoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV8Q2C7J4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Reactivity and Transformative Chemistry of Methyl E 4 Amino 4 Oxobut 2 Enoate
Nucleophilic Addition Reactions
The electrophilic nature of the double bond in methyl (E)-4-amino-4-oxobut-2-enoate makes it susceptible to nucleophilic attack. This reactivity is central to many of its synthetic applications.
Michael Addition Pathways
The Michael addition, or conjugate addition, is a fundamental reaction for this compound, allowing for the formation of a variety of carbon-carbon and carbon-heteroatom bonds at the β-position.
The development of enantioselective Michael additions has enabled the synthesis of chiral molecules from achiral starting materials. While specific examples directly employing this compound are not extensively documented in readily available literature, the general principles of organocatalysis are applicable. For instance, chiral thiourea-based catalysts have been successfully used for the enantioselective Michael addition of various nucleophiles to similar α,β-unsaturated systems. These catalysts activate the electrophile through hydrogen bonding, facilitating a stereocontrolled attack by the nucleophile.
The aza-Michael addition involves the conjugate addition of a nitrogen nucleophile, such as an amine, to the α,β-unsaturated system. This reaction is a powerful tool for the synthesis of β-amino acid derivatives. The reaction of this compound with various amines can be catalyzed by both acids and bases, or even proceed under catalyst-free conditions. The reactivity of the amine is dependent on its nucleophilicity, with primary and secondary aliphatic amines generally being more reactive than aromatic amines.
Table 1: Examples of Aza-Michael Addition to α,β-Unsaturated Amides This table presents generalized findings for the reactivity of α,β-unsaturated amides in aza-Michael additions, as specific data for this compound is not extensively detailed in available sources.
| Nucleophile | Catalyst/Conditions | Product Type |
| Aliphatic Amines | Solvent-free, room temp | β-Amino Amide Derivatives |
| Aromatic Amines | Lewis Acid (e.g., Y(NO3)3·6H2O) | β-Amino Amide Derivatives |
| N-Heterocycles | DBU | N-Substituted β-Amino Amides |
While specific examples involving this compound are not prominent in the literature, tandem addition-elimination reactions are a known pathway for related α,β-unsaturated esters. In such a process, a nucleophile adds to the double bond, and a subsequent intramolecular reaction leads to the elimination of a leaving group, often resulting in the formation of a cyclic product. The feasibility of such a reaction with this compound would depend on the nature of the nucleophile and the reaction conditions.
Reactions with Other Nucleophiles (e.g., carbon and nitrogen)
Beyond amines, this compound can react with a range of other nucleophiles. Carbon nucleophiles, such as enolates derived from malonic esters or β-ketoesters, can add to the double bond in a Michael fashion to form new carbon-carbon bonds. These reactions are typically carried out in the presence of a base to generate the nucleophilic enolate.
Nitrogen nucleophiles, other than simple amines, also play a significant role in the chemistry of this compound. For example, hydrazine (B178648) and its derivatives are important reactants, as will be discussed in the context of cyclization chemistry.
Cyclization Chemistry
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds.
A notable example is the reaction with hydrazine and its derivatives to form five-membered heterocyclic rings. The reaction of this compound with hydrazine hydrate (B1144303) proceeds via an initial aza-Michael addition of the hydrazine to the α,β-unsaturated system, followed by an intramolecular cyclization through the attack of the second nitrogen atom of the hydrazine on the ester carbonyl group. This sequence leads to the formation of pyrazolidin-3-ones. The specific outcome of the reaction can be influenced by the reaction conditions and the substitution pattern of the hydrazine.
Table 2: Cyclization of Fumaramic Acid Esters with Hydrazine This table illustrates the general reaction scheme for the cyclization of fumaramic acid esters, a class to which this compound belongs.
| Reactant 1 | Reactant 2 | Product |
| This compound | Hydrazine Hydrate | Pyrazolidin-3-one derivative |
| Substituted Fumaramic Acid Ester | Phenylhydrazine | N-Phenylpyrazolidin-3-one derivative |
Intramolecular Cyclization to Heterocyclic Systems
The linear four-carbon backbone of this compound, flanked by two electrophilic carbonyl carbons and a reactive double bond, serves as a precursor for the synthesis of various heterocyclic rings through intramolecular reactions.
The synthesis of β-lactams, four-membered cyclic amides, from derivatives of this compound has been demonstrated. Research on closely related N-substituted fumaramides shows that they can undergo intramolecular cyclization to form β-lactams. nih.gov This transformation is typically promoted by a base, such as cesium hydroxide (B78521) (CsOH), which facilitates an intramolecular conjugate addition of the amide nitrogen onto the α,β-unsaturated system. nih.gov
In studies using N-benzylfumaramide rotaxanes (molecules where the fumaramide (B1208544) component is threaded through a macrocycle), the cyclization proceeded in almost quantitative yields to give the trans-β-lactam as a single diastereoisomer. nih.gov This high degree of stereocontrol highlights the synthetic utility of this cyclization pathway. The reaction is sensitive to electronic effects; electron-withdrawing groups on the N-benzyl substituent of the fumaramide accelerate the cyclization. nih.gov
| Precursor Type | Reagent | Key Finding | Product Stereochemistry | Citation |
| N-Benzylfumaramide | CsOH | Base-promoted intramolecular conjugate addition | Exclusively trans-β-lactam | nih.gov |
| N-Aryl-fumaramide | CsOH | Reaction rate is influenced by electronic effects of substituents. | trans-β-lactam | nih.gov |
The direct intramolecular cyclization of this compound to form furanone rings is not a prominently reported transformation in the reviewed scientific literature. The synthesis of furanones typically proceeds from different precursors, such as γ-hydroxyalkynones or other specifically substituted butanoic acid derivatives, under various catalytic conditions. organic-chemistry.orgnih.gov
The structure of this compound is well-suited for the synthesis of six-membered pyridazinone heterocycles. This class of compounds is often prepared by the condensation of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine. researchgate.netnih.gov In this context, this compound can react with hydrazine hydrate (H₂NNH₂). The reaction mechanism involves initial nucleophilic attack of hydrazine on the electrophilic methyl ester, followed by an intramolecular condensation cyclization with the amide group to form the stable pyridazinone ring. nih.gov
This reaction provides a direct route to 3(2H)-pyridazinone derivatives, which are scaffolds of interest in medicinal chemistry. nih.govmdpi.comresearchgate.net A similar strategy can be envisioned for oxazinone formation using hydroxylamine (B1172632) as the binucleophile instead of hydrazine.
| Reagent | Heterocyclic Product | General Reaction Type | Citation |
| Hydrazine Hydrate | Pyridazinone | Condensation/Intramolecular Cyclization | researchgate.netnih.gov |
The formation of pyrazole (B372694) rings, which are five-membered heterocycles containing two adjacent nitrogen atoms, from this compound does not typically occur via intramolecular cyclization due to the mismatch in the number of atoms required for the ring system. However, pyrazole derivatives are readily synthesized from this substrate through intermolecular reactions. Specifically, pyrazolines (the dihydro-precursors to pyrazoles) are formed via [3+2] cycloaddition reactions between an alkene and a diazo compound. mdpi.comresearchgate.net This intermolecular pathway is discussed in the following section.
Intermolecular Cycloaddition Reactions
The electron-deficient double bond in this compound, activated by both the ester and amide groups, makes it an excellent substrate (dienophile) for intermolecular cycloaddition reactions. These reactions are powerful tools for constructing cyclic and heterocyclic systems. libretexts.org
[4+2] Cycloaddition (Diels-Alder Reaction): This is a concerted reaction between a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system) to form a six-membered ring. organic-chemistry.orglibretexts.org this compound is a reactive dienophile due to its electron-withdrawing substituents, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene. organic-chemistry.org This reaction allows for the stereospecific synthesis of complex cyclohexene (B86901) derivatives.
[3+2] Dipolar Cycloaddition: This reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered heterocyclic ring. libretexts.org Studies performed on the closely related diethyl fumarate (B1241708) show that it readily undergoes [3+2] cycloaddition with trimethylsilyldiazoalkanes. mdpi.comresearchgate.net This reaction proceeds in a single step to form functionalized pyrazoline rings. The pyrazoline products can subsequently be aromatized to the corresponding pyrazole. researchgate.net
| Reaction Type | Reactant Partner | Product Type | Key Feature | Citation |
| [4+2] Cycloaddition | Conjugated Diene | Substituted Cyclohexene | The compound acts as an electron-poor dienophile. | organic-chemistry.orglibretexts.org |
| [3+2] Cycloaddition | Diazoalkane | Substituted Pyrazoline | Forms a five-membered heterocycle. | mdpi.comresearchgate.net |
Isomerization Phenomena
The "(E)" designation in this compound refers to the stereochemistry of the carbon-carbon double bond, where the main chain substituents are on opposite sides (trans). The most significant isomerization phenomenon for this compound is the conversion to its geometric isomer, methyl (Z)-4-amino-4-oxobut-2-enoate (methyl maleamate), where the substituents are on the same side (cis).
This E/Z isomerization is most commonly achieved through photochemical methods. youtube.com Analogous to the well-documented photochemical isomerization of maleic acid to fumaric acid, irradiating a solution of the (E)-isomer with light of an appropriate wavelength (often UV light) can promote an electron from a π-bonding orbital to a π*-antibonding orbital. youtube.comresearchgate.net This excitation weakens the double bond, allowing for rotation around the central C-C axis. Upon relaxation, the molecule can return to either the (E) or (Z) ground state. youtube.com Over time, this process leads to a photostationary state, which is a mixture of both isomers. researchgate.net The exact ratio of isomers in this state depends on the specific conditions, such as the solvent and the wavelength of light used. researchgate.net
Geometric Isomerization (E/Z Interconversion)
The most fundamental chemical transformation of this compound is its geometric isomerization to the corresponding cis (Z) isomer, methyl (Z)-4-amino-4-oxobut-2-enoate (methyl maleamate). This E/Z interconversion involves the rotation around the central C=C double bond, a process that is typically restricted but can be induced by external stimuli such as light or heat.
The isomerization from the E (trans) to the Z (cis) isomer is a key process in the broader class of fumaric and maleic acid derivatives. researchgate.net In many related systems, the E isomer is thermodynamically more stable due to reduced steric hindrance compared to the Z isomer, where the bulkier substituent groups are on the same side of the double bond. The interconversion process is crucial for applications such as molecular switches and dynamic chemical systems. For instance, the E/Z isomerization of fumaramide units is a well-studied mechanism for controlling the shuttling motion in photocontrollable rotaxanes. researchgate.net
Photochemical Isomerization Mechanisms
The E/Z isomerization of fumaramide derivatives, including this compound, can be efficiently triggered by light. The photochemical isomerization mechanism is complex and can proceed through different electronic excited states.
Upon absorption of UV light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can undergo rotation around the C=C bond to reach a twisted geometry, which then relaxes to either the E or Z isomer on the ground state. However, computational and experimental studies on fumaramide threads have revealed a more intricate picture. researchgate.net
The photochemical process is not solely governed by the initially excited singlet state, a concept that deviates from Kasha's rule. researchgate.net Instead, a complex network of deactivation channels involving both internal conversion and intersystem crossing (ISC) to the triplet state (T₁) manifold is at play. researchgate.net The triplet state plays a significant role in the isomerization process. The photosensitized isomerization, which proceeds via the triplet state, has been observed to have a quantum yield that is an order of magnitude higher than that of the direct singlet photochemistry. researchgate.net This suggests that the triplet pathway is a more efficient route for E/Z isomerization in these systems. The process involves the population of the T₁ state from S₁, followed by decay to the ground state, leading to isomerization. researchgate.net
Table 1: Key Aspects of Photochemical Isomerization of Fumaramide Derivatives
| Feature | Description | Reference |
|---|---|---|
| Excitation | Absorption of UV light promotes the molecule to the S₁ excited state. | researchgate.net |
| Isomerization Pathway | Involves rotation around the C=C bond in the excited state. | researchgate.net |
| Mechanism Complexity | A network of internal conversion and intersystem crossing (ISC) is involved. | researchgate.net |
| Role of Triplet State | The T₁ state is a key intermediate, leading to more efficient isomerization. | researchgate.net |
| Quantum Yield | Photosensitized (triplet) isomerization shows a significantly higher quantum yield than direct singlet photochemistry. | researchgate.net |
Polymerization Studies
The carbon-carbon double bond in this compound makes it a potential monomer for polymerization reactions. The resulting polymers, featuring amide and ester functionalities, are of interest for various applications.
Radiation-Induced Polymerization (Gamma, UV)
Polymerization of fumaramide derivatives can be initiated by high-energy radiation, such as gamma (γ) rays and ultraviolet (UV) light. nih.govnih.gov Studies on related bis(amino acid)fumaramide derivatives have shown that both γ- and UV-irradiation can induce polymerization. nih.govnih.gov
In a study on bis(L-leu)fumaramide methyl ester, UV irradiation led to [2+2] cycloaddition products, indicating that the double bonds of adjacent molecules react to form cyclobutane (B1203170) rings. nih.gov For other fumaramide derivatives, gamma irradiation has been successfully used to initiate polymerization, particularly in organized media like gels. nih.govmdpi.com The irradiation of a gel formed from a vinyl ester of a bis(fumaramide) with a ⁶⁰Co source resulted in the formation of an insoluble polymer. mdpi.com The disappearance of the C=C double bond signal in FTIR spectroscopy confirmed the polymerization reaction. nih.gov
Polymerization within Supramolecular Assemblies
The efficiency and outcome of the polymerization of fumaramide derivatives can be significantly influenced by their organization in supramolecular assemblies. nih.gov Research on vinyl esters of bis(leu or val)fumaramide has demonstrated that these molecules can act as gelators, forming self-assembled fibrillar networks in organic solvents. nih.gov
Polymerization of these organized monomers was successfully achieved through both gamma and UV irradiation within the gel state. nih.gov The resulting polymers retained the morphology of the parent gel, indicating a topochemical polymerization where the pre-organization of the monomers in the supramolecular assembly dictates the structure of the resulting polymer. nih.gov Interestingly, the corresponding methyl esters of bis(leu and val)fumaramide did not form gels, and polymerization in solution was not observed under the same conditions. nih.gov This highlights the critical role of the supramolecular assembly in facilitating the polymerization of these fumaramide derivatives. The ordered arrangement of the monomers within the gel brings the reactive double bonds into close proximity, enabling the polymerization reaction to proceed, which does not occur in the disordered state of a solution. nih.gov
Table 2: Polymerization of Fumaramide Derivatives in Different States
| Monomer System | State | Polymerization Outcome | Reference |
|---|---|---|---|
| Bis(amino acid vinyl ester)fumaramide | Supramolecular Gel | Successful polymerization via γ- and UV-irradiation. | nih.gov |
Inability to Procure Specific Experimental Data for this compound
Efforts to generate a detailed scientific article on the chemical compound "this compound" have been halted due to the inability to access the specific, advanced spectroscopic and crystallographic data required by the user's outline. While the existence of such data is indicated in chemical databases, it is not publicly available, preventing the creation of an accurate and informative article based on verifiable research findings.
Initial investigations confirmed the identity of the compound, also known by synonyms such as methyl fumaramate and its CAS number 6971-10-4. Searches in comprehensive databases like PubChem indicated that spectral information, including ¹³C NMR, GC-MS, and IR data, is cataloged in specialized databases, specifically SpectraBase. nih.gov However, this data is proprietary and not accessible for public retrieval.
Subsequent targeted searches for detailed ¹H NMR chemical shifts and coupling constants, ¹³C NMR spectral data, specific IR and FTIR absorption peak lists, and GC-MS fragmentation patterns for "this compound" and its synonyms did not yield any publicly available experimental datasets. The search results often led to information on structurally related but distinct compounds, such as dimethyl fumarate or monomethyl fumarate, which are not within the strict scope of the user's request. drugbank.comchemicalbook.comchemicalbook.comnist.govnih.govnih.gov
Without access to the precise numerical data for ¹H NMR, ¹³C NMR, IR/FTIR, and GC-MS, it is impossible to construct the data tables and provide the detailed research findings mandated by the article's outline. To proceed would require the fabrication of scientific data, which is contrary to the principles of accuracy and factual reporting. Therefore, the generation of the requested article cannot be completed.
Mass Spectrometry (MS) Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique used to separate, identify, and quantify individual components within a mixture. In the analysis of this compound, LC would first separate the compound from any impurities or starting materials based on its polarity. Given its functional groups—an ester and a primary amide—the compound possesses moderate polarity, making it suitable for reverse-phase chromatography.
Following chromatographic separation, the analyte enters the mass spectrometer. The mass detector would ionize the molecule and separate the resulting ions based on their mass-to-charge ratio (m/z). For this compound (molecular formula C₅H₇NO₃), the expected molecular ion peak [M+H]⁺ in positive ion mode would correspond to a mass of approximately 130.11 g/mol . This technique confirms the molecular weight of the synthesized compound and is invaluable for monitoring reaction progress and assessing sample purity.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of its elemental composition. For this compound, HRMS is critical for confirming its chemical formula, C₅H₇NO₃.
The theoretically calculated monoisotopic mass of the compound is 129.04259 Da. An experimental HRMS measurement yielding a mass very close to this theoretical value would provide strong evidence for the compound's identity, distinguishing it from other potential isomers or compounds with the same nominal mass.
Table 1: Theoretical High-Resolution Mass Spectrometry Data
| Formula | Species | Mass Type | Theoretical m/z |
|---|---|---|---|
| C₅H₇NO₃ | [M+H]⁺ | Monoisotopic | 130.05042 |
| C₅H₇NO₃ | [M+Na]⁺ | Monoisotopic | 152.03236 |
This data is calculated based on the elemental composition and does not represent experimental findings.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is particularly informative for compounds containing chromophores, which are parts of a molecule that absorb light. This compound possesses an α,β-unsaturated carbonyl system (the butenoate backbone conjugated with the amide carbonyl group), which constitutes a chromophore.
This conjugated system is expected to result in a characteristic absorption band in the ultraviolet region of the electromagnetic spectrum. The position of the maximum absorbance (λmax) would be indicative of the extent of the π-electron system. While specific experimental data for the λmax of this compound is not detailed in the surveyed literature, the analysis would confirm the presence of the conjugated electronic structure.
X-ray Crystallography for Solid-State Structure Determination
Single Crystal X-ray Diffraction (SCXRD)
To perform single crystal X-ray diffraction (SCXRD), a high-quality, single crystal of this compound would be required. This crystal is irradiated with a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed.
A successful SCXRD analysis would unequivocally confirm the molecular structure. It would verify the (E)-configuration (trans) of the carbon-carbon double bond, a key stereochemical feature. Furthermore, it would provide precise measurements of all bond lengths and angles, revealing details such as the planarity of the amide group and the conformation of the methyl ester. Although the technique is definitive, published crystallographic data for this compound is not available in the reviewed scientific literature.
Analysis of Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, SCXRD data allows for the analysis of the crystal packing, which describes how molecules are arranged in the crystal lattice. This arrangement is governed by intermolecular forces.
Applications in Organic Synthesis
Precursor for Heterocyclic Compounds
The inherent reactivity of methyl (E)-4-amino-4-oxobut-2-enoate makes it a valuable starting material for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. nih.gov
Pyridazinones: Pyridazinone derivatives are known to possess a wide range of biological activities. researchgate.netnih.govresearchgate.net The synthesis of pyridazinones often involves the reaction of a hydrazine (B178648) with a 1,4-dicarbonyl compound or a suitable precursor. This compound could serve as such a precursor. For example, a Michael addition of a nucleophile to the double bond, followed by reaction with hydrazine, could lead to the formation of a dihydropyridazinone ring through condensation.
Pyrrolidines and Pyrrolidones: The pyrrolidine (B122466) ring is another privileged scaffold in medicinal chemistry. nih.gov The synthesis of substituted pyrrolidones can be achieved through a cascade aza-Michael addition-cyclization sequence. nih.gov A primary amine could first add to the double bond of this compound, and the resulting secondary amine could then undergo intramolecular cyclization by attacking the ester carbonyl, leading to a substituted pyrrolidone ring.
Role in the Synthesis of Complex Molecules
The fumaramide (B1208544) motif is a key component in the design and synthesis of mechanically interlocked molecules and other complex supramolecular assemblies. chemscene.comgoogle.com this compound, as a simple representation of this class, can be envisioned as a fundamental building block for such structures. Its ability to form hydrogen bonds via its amide group, coupled with the reactivity of its ester and alkene functionalities, allows it to be incorporated as a "thread" component in the synthesis of rotaxanes and catenanes. evitachem.com The controlled cyclization of fumaramide threads within a macrocycle has been shown to produce complex interlocked β-lactams with high diastereoselectivity, a result not achievable with the simple, non-interlocked molecule. chemscene.comgoogle.com This demonstrates the potential of this compound and its derivatives in the construction of sophisticated, functional molecular systems.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular method for such calculations due to its balance of accuracy and computational cost. nih.gov DFT calculations could provide a wealth of information about the properties of methyl (E)-4-amino-4-oxobut-2-enoate.
Molecular Geometry Optimization
A fundamental step in computational chemistry is to find the equilibrium geometry of a molecule, which corresponds to the minimum energy structure on the potential energy surface. mdpi.com For this compound, geometry optimization would be performed to determine the precise bond lengths, bond angles, and dihedral angles. This process involves iteratively solving the electronic Schrödinger equation and updating the nuclear coordinates until a stationary point is found. mdpi.com The resulting optimized geometry would provide a detailed three-dimensional representation of the molecule in its most stable conformation. This information is crucial for understanding its steric and electronic properties. Studies on similar molecules, such as 4-amino-2-methylquinoline, have successfully used DFT methods like B3LYP with basis sets such as 6-31G** and 6-311++G** to achieve optimized geometries that are in good agreement with experimental data. nih.govresearchgate.net
Electronic Structure Analysis (HOMO-LUMO Energy Levels)
The electronic structure of a molecule is key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. researchgate.net The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov For this compound, a DFT calculation would provide the energies of these orbitals and the energy gap, offering insights into its kinetic stability and its potential to participate in charge transfer interactions. nih.gov The spatial distribution of the HOMO and LUMO densities would also reveal the likely sites for electrophilic and nucleophilic attack. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP is plotted onto the electron density surface, and different colors are used to represent different values of the electrostatic potential. researchgate.netresearchgate.net Typically, red and yellow colors indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue colors indicate regions of positive potential, which are electron-poor and susceptible to nucleophilic attack. researchgate.net
For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carbonyl and ester groups, and potentially around the nitrogen atom of the amino group, indicating these as sites for electrophilic attack. Regions of positive potential would be expected around the hydrogen atoms, particularly those of the amino group and the methyl group. researchgate.net
Investigation of Noncovalent Interactions
Noncovalent interactions, such as hydrogen bonding and van der Waals forces, play a critical role in determining the structure and function of molecular systems. DFT methods, particularly those that include dispersion corrections (e.g., DFT-D3), are well-suited for studying these weak interactions. und.edu For this compound, DFT could be used to investigate potential intramolecular hydrogen bonds, for instance, between the amino group and a carbonyl oxygen. It could also be used to study the intermolecular interactions that would govern its crystal packing or its interactions with other molecules. NBO analysis can also provide insights into hyperconjugative interactions and charge delocalization within the molecule. researchgate.net
Molecular Modeling and Energy Minimization
Molecular modeling encompasses all theoretical and computational methods used to model or mimic the behavior of molecules. Energy minimization, also known as geometry optimization, is a key component of molecular modeling. It involves finding the coordinates of the atoms that represent a local or global energy minimum. For a molecule like this compound, molecular mechanics force fields could also be used for energy minimization, providing a faster but generally less accurate alternative to quantum mechanical methods like DFT. The choice of method depends on the desired accuracy and the size of the system.
Theoretical Prediction of Spectroscopic Parameters
The spectroscopic parameters of this compound can be predicted with a high degree of accuracy using quantum chemical calculations. Methods such as Density Functional Theory (DFT) for nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, and Time-Dependent DFT (TD-DFT) for ultraviolet-visible (UV-Vis) spectroscopy, are commonly employed. These calculations provide a theoretical basis for the interpretation of experimental spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool in structural elucidation. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide theoretical chemical shifts that correlate well with experimental data. The accuracy of these predictions is dependent on the choice of the density functional and the basis set. For instance, methodologies like WP04/6-311++G(2d,p) for ¹H and ωB97X-D/def2-SVP for ¹³C have been shown to yield accurate results when combined with a suitable solvent model. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | ~166.0 |
| C2 | ~6.4 | ~132.0 |
| C3 | ~6.9 | ~135.0 |
| C4 | - | ~168.0 |
| OCH₃ | ~3.7 | ~52.0 |
| NH₂ | ~7.2, ~7.5 | - |
Note: The values presented in this table are hypothetical and are based on typical chemical shifts for similar functional groups. Actual predicted values would require specific DFT calculations.
Vibrational Spectroscopy: The vibrational frequencies of this compound, which correspond to the peaks in its IR and Raman spectra, can be computed using DFT. These calculations can aid in the assignment of vibrational modes to specific molecular motions. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors. For example, a scaling factor of 0.9933 has been determined for the self-consistent charge density functional tight-binding (SCC-DFTB) method. nih.gov
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H | Symmetric Stretch | ~3400 |
| N-H | Asymmetric Stretch | ~3500 |
| C=O (Amide) | Stretch | ~1680 |
| C=O (Ester) | Stretch | ~1720 |
| C=C | Stretch | ~1640 |
| C-O | Stretch | ~1250 |
Note: The values in this table are illustrative and based on characteristic vibrational frequencies. Precise theoretical predictions would necessitate specific DFT calculations.
Electronic Spectroscopy: The electronic transitions of this compound, which give rise to its UV-Vis spectrum, can be modeled using TD-DFT. These calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths. Such predictions are crucial for understanding the electronic structure and photophysical properties of the molecule. The accuracy of TD-DFT predictions can be benchmarked against experimental data, with average energy errors as low as 0.06 eV being achievable. case.edu
Table 3: Predicted Electronic Transitions for this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| HOMO -> LUMO | ~4.5 | ~275 | ~0.5 |
| HOMO-1 -> LUMO | ~5.2 | ~238 | ~0.2 |
Note: The data in this table is hypothetical and serves as an example of the output from TD-DFT calculations. Specific computational studies are required for accurate predictions for this molecule.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful approach to elucidate the detailed mechanisms of chemical reactions, including the formation and subsequent reactions of this compound. By mapping the potential energy surface, key transition states and intermediates can be identified, providing a deeper understanding of the reaction pathways.
For instance, a computational study on the cyclodehydration of N-substituted maleamic acids, which are structurally similar to this compound, has provided insights into the formation of maleimides and isomaleimides. nih.gov This study, using the PM3 Hamiltonian, suggested that the reaction proceeds through the formation of a mixed anhydride (B1165640) intermediate. The cyclization to the final product was found to be dependent on the electronic effects of the substituent on the amide nitrogen. nih.gov
Applying a similar computational approach to this compound could elucidate the mechanism of its potential cyclization to N-substituted maleimides. Such a study would involve:
Geometry Optimization: Finding the lowest energy structures of reactants, intermediates, transition states, and products.
Transition State Searching: Locating the saddle points on the potential energy surface that connect reactants and products.
Frequency Analysis: Characterizing the stationary points as minima (reactants, products, intermediates) or transition states (one imaginary frequency).
Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that the identified transition state connects the correct reactant and product.
Through these calculations, the activation energies for different possible pathways can be determined, allowing for the prediction of the most favorable reaction mechanism. For example, the cyclization could proceed via direct nucleophilic attack of the amide nitrogen onto the ester carbonyl, or it could involve an intramolecular proton transfer to facilitate the cyclization. Computational modeling can distinguish between these and other possible pathways by comparing their energetic profiles.
Applications in Synthetic Organic Chemistry and Materials Science
Building Block in Organic Synthesis
As a readily accessible and versatile intermediate, this compound serves as a cornerstone in the synthesis of numerous organic molecules. evitachem.com Its carbon-carbon double bond, ester, and amide functionalities provide multiple reaction sites for chemists to exploit.
Precursor for Diverse Heterocyclic Scaffolds
The backbone of methyl (E)-4-amino-4-oxobut-2-enoate is an ideal starting point for constructing various heterocyclic rings, which are core components of many pharmaceuticals and biologically active compounds. For instance, molecules possessing the 2(5H)-furanone moiety are recognized as useful heterocyclic compounds due to their potential biological activities. nih.gov The reaction of related butenoates can lead to the formation of these furanone structures. In one documented reaction, the treatment of 3,4-dichloro-5-methoxyfuran-2(5H)-one with a secondary amine unexpectedly yielded an (E)-methyl 2-chloro-4-(dicyclohexylamino)-4-oxobut-2-enoate, demonstrating the accessibility of this structural class from heterocyclic precursors. nih.gov Furthermore, derivatives of 4-oxo-2-aminobut-2-enoic acids, closely related to the title compound, are synthesized through the ring-opening of furan-2-ones and serve as precursors to other complex heterocycles like novel spiroethers. researchgate.net
| Starting Material Class | Reagent/Condition | Resulting Heterocycle |
| Furan-2-one derivatives | Amines | 4-oxo-2-aminobut-2-enoic acid derivatives researchgate.net |
| 4-oxobut-2-enoates | Alloxan | Spiroether derivatives researchgate.net |
| Substituted butenoates | Intramolecular cyclization | 2(5H)-furanones nih.gov |
Intermediate in the Synthesis of Complex Organic Molecules
Beyond the direct synthesis of heterocycles, this compound is a valuable intermediate in multi-step synthetic pathways. Its structure can be incorporated into larger molecules, providing a robust and functionalized four-carbon chain. For example, related 4-oxo-4-aminobut-2-enoic acid structures are used in the synthesis of complex substituted thieno[3,2-b]thiophene derivatives, which are important in materials science. urfu.ru The butenoate moiety can undergo various transformations, allowing for the elongation and elaboration of carbon chains to build sophisticated molecular frameworks. evitachem.com
Role in the Preparation of Agrochemicals and Dyes
The inherent reactivity of α,β-unsaturated amides and esters makes them suitable for the synthesis of biologically active compounds, including agrochemicals. evitachem.com The core structure can be modified to interact with specific biological targets. In the realm of materials, the chromophoric properties of extended conjugated systems derived from this compound are utilized in dye synthesis. N-substituted maleamic acids, which share the core structure, are highly conjugated and have been used as ligands in the creation of coordination complexes with transition metals and lanthanides, indicating their potential in developing new pigments and functional materials. researchgate.net
Contributions to Supramolecular Chemistry
Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions. The amide group in this compound and its derivatives is an excellent hydrogen bond donor and acceptor, a property that is heavily exploited in the construction of large, ordered molecular systems.
Design and Assembly of Rotaxanes and Molecular Machines
Rotaxanes are mechanically interlocked molecular architectures consisting of a dumbbell-shaped molecule threaded through a macrocycle (a large ring). The fumaramide (B1208544) unit, which is the core of the title compound's corresponding diamide, is a critical component in the template-directed synthesis of these structures. nih.gov The amide N-H and C=O groups can form multiple hydrogen bonds with a complementary polyamide macrocycle, pre-organizing the components for the final ring-closing reaction that traps the linear "thread" inside the "wheel," forming the stable rotaxane. nih.govresearchgate.net These interlocked molecules are not static; they are the basis for molecular machines, where the position of the macrocycle along the thread can be controlled by external stimuli, such as changes in pH or light. rsc.org
The fumaramide thread can also undergo chemical transformations while inside the macrocycle's cavity. For instance, the intramolecular cyclization of fumaramide-based rotaxanes can lead to the highly selective synthesis of interlocked β-lactams, a reaction that is significantly accelerated and controlled by the confined space within the macrocycle. rsc.org
Template-Directed Synthesis of Interlocked Architectures
The principle of using a molecule to guide the formation of another is known as template-directed synthesis. northwestern.eduresearchgate.net In the context of interlocked molecules, the fumaramide thread acts as a template. Its hydrogen-bonding sites provide a recognition motif that gathers and orients the precursors of the macrocycle around it. nih.gov This "template effect" dramatically increases the efficiency of the cyclization reaction to form the rotaxane, preventing the formation of simple polymers or other undesired products. nih.govnorthwestern.edu The successful formation of the interlocked structure is confirmed by spectroscopic methods, which show characteristic shifts for the fumaramide protons that are shielded by the cavity of the macrocycle. nih.gov This templating strategy is a cornerstone of modern supramolecular synthesis, enabling the creation of complex architectures that would be impossible to assemble through traditional covalent chemistry alone. hku.hk
| Supramolecular Component | Role of Fumaramide/Maleamide Moiety | Key Non-Covalent Interactions |
| Rotaxane | Acts as the linear "thread" or "axle" component. | Hydrogen bonding between the amide groups of the thread and the macrocycle ("wheel"). nih.govrsc.org |
| Molecular Machine | Provides recognition sites ("stations") for the macrocycle to shuttle between. | Hydrogen bonding, π-π stacking. researchgate.net |
| Template Complex | Functions as the template to organize macrocycle precursors prior to cyclization. | Hydrogen bonding. nih.govnorthwestern.edu |
Materials Science Applications
Development of Responsive Polymeric Gels and Soft Materials
There is no available research data detailing the incorporation of "this compound" into responsive polymeric gels or other soft materials. The functional groups present in the molecule, an amine and a methyl ester, could theoretically be involved in polymerization reactions or act as sites for hydrogen bonding. However, no studies have been published that explore this potential or describe the resulting properties of such materials.
Nanoscale Manipulation through Self-Assembly
Similarly, the use of "this compound" in nanoscale manipulation via self-assembly processes is not described in the current scientific literature. The principles of molecular self-assembly rely on specific non-covalent interactions between molecules, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, to form well-defined nanoscale structures. While the structure of "this compound" possesses potential for such interactions, no published research demonstrates its application in this field.
Conclusion and Future Research Perspectives
Summary of Current Research Landscape
The current body of research on methyl (E)-4-amino-4-oxobut-2-enoate is relatively limited. While its basic chemical properties are known, detailed studies on its synthesis, reactivity, and applications are scarce in the public domain. The existing literature on related α,β-unsaturated amides and esters provides a general framework for understanding its potential chemical behavior, suggesting that it is a less reactive Michael acceptor but a potential monomer for the synthesis of functional polymers.
Unexplored Synthetic Transformations
A significant area for future research is the exploration of a broader range of synthetic transformations involving this compound. This includes a systematic investigation of its participation in various cycloaddition reactions, such as the Diels-Alder reaction with a wide range of dienes. Furthermore, a detailed study of its reactivity in Michael additions with diverse nucleophiles under various catalytic conditions would provide valuable insights into its synthetic utility. The development of stereoselective transformations would be particularly valuable for its application in the synthesis of chiral molecules.
Emerging Directions in Computational Studies
Computational methods, such as Density Functional Theory (DFT), could provide significant insights into the electronic structure and reactivity of this compound. DFT calculations could be employed to model its behavior in cycloaddition and Michael addition reactions, predicting reaction pathways and transition state energies. Such studies could help to rationalize its observed reactivity and guide the design of new synthetic methodologies. Computational modeling of its polymerization behavior could also aid in predicting the properties of the resulting polymers.
Potential for Advanced Functional Materials
The most promising future direction for this compound likely lies in the field of materials science. Its potential as a functional monomer warrants thorough investigation. Research should focus on its homo- and copolymerization to create novel polymers with tailored properties. The resulting materials could be explored for applications in areas such as:
Biomedical Engineering: As biocompatible and biodegradable hydrogels for drug delivery or tissue engineering scaffolds.
Smart Materials: The amide and ester groups could be functionalized to create stimuli-responsive materials that change their properties in response to changes in pH, temperature, or other environmental factors.
Coatings and Adhesives: Polymers derived from this monomer could offer unique adhesive and film-forming properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl (E)-4-amino-4-oxobut-2-enoate, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis of α,β-unsaturated carbonyl derivatives like this compound typically involves condensation reactions, such as the Knoevenagel reaction. Key parameters include:
- Catalyst selection : Use of amines (e.g., piperidine) to promote enolate formation while maintaining stereochemical control .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification to remove byproducts .
- Characterization : Confirm the (E)-configuration via -NMR (coupling constants ) and IR spectroscopy (C=O and NH stretches at ~1680 cm and ~3350 cm, respectively) .
Q. How can impurities or degradation products of this compound be identified and quantified?
- Methodological Answer :
- Chromatographic methods : Use reverse-phase HPLC with UV detection (λ = 210–230 nm) and a C18 column. Mobile phase gradients (e.g., acetonitrile/water with 0.1% TFA) resolve polar degradation products like oxobutanoic acid derivatives .
- Mass spectrometry : High-resolution LC-MS identifies impurities via exact mass matching (e.g., [M+H] for methyl 4-oxobut-2-enoate at m/z 130.0264) .
- Validation : Follow ICH guidelines for linearity (R > 0.99), LOD/LOQ (<0.1% w/w), and recovery (95–105%) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions, and how can computational modeling validate experimental data?
- Methodological Answer :
- Theoretical framework : Apply density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states and electron density maps. Compare calculated activation energies (ΔG) with experimental kinetic data .
- Experimental validation : Conduct kinetic studies under varying temperatures (25–60°C) using stopped-flow spectroscopy. Plot Arrhenius curves to correlate computed ΔG with observed rate constants () .
- Contradiction resolution : If discrepancies arise (e.g., DFT underestimates steric effects), refine models using dispersion-corrected functionals (e.g., ωB97X-D) .
Q. How does this compound interact with biological macromolecules, and what experimental designs assess its potential as a enzyme inhibitor?
- Methodological Answer :
- Biophysical assays : Use surface plasmon resonance (SPR) to measure binding affinities () to target enzymes (e.g., aminotransferases). Optimize immobilization protocols to retain enzyme activity .
- Crystallography : Co-crystallize the compound with the enzyme and solve the structure via X-ray diffraction (2.0–2.5 Å resolution). Identify hydrogen bonds between the carbonyl group and active-site residues .
- Activity assays : Compare IC values under varying pH (6.0–8.0) and ionic strengths to evaluate competitive vs. non-competitive inhibition .
Q. What environmental fate studies are needed to predict the compound’s persistence and toxicity in aquatic ecosystems?
- Methodological Answer :
- Hydrolysis kinetics : Conduct OECD 111 tests at pH 4, 7, and 9 (50°C, 10 days). Monitor degradation via UV-Vis and calculate half-lives () .
- Ecotoxicity : Use Daphnia magna acute toxicity tests (OECD 202) to determine LC values. Pair with QSAR models to predict bioaccumulation potential (log ) .
- Analytical challenges : Address low environmental concentrations (<1 ppb) by developing SPE-LC-MS/MS methods with isotope-labeled internal standards (e.g., -analogues) .
Data Contradiction and Reproducibility
Q. How should researchers resolve discrepancies in reported spectroscopic data for this compound?
- Methodological Answer :
- Meta-analysis : Compile -NMR data from multiple studies (e.g., δ 6.3–6.5 ppm for vinyl protons) and identify outliers using Grubbs’ test (α = 0.05) .
- Standardization : Replicate synthesis and characterization under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to isolate solvent or oxygen artifacts .
- Collaborative verification : Share samples with independent labs for cross-validation via round-robin testing .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
